molecular formula C7H9NO B188882 2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 2199-63-5

2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B188882
CAS RN: 2199-63-5
M. Wt: 123.15 g/mol
InChI Key: GTWDXQPFVZMHNZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that is often used as an intermediate in organic synthesis . It is a useful intermediate for the synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, and anticancer drugs .


Synthesis Analysis

The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves multiple steps. The exact method can vary, but it often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is C7H9NO . Its molecular weight is 123.15 . The SMILES string representation of its structure is Cc1cc(C=O)c©[nH]1 .


Physical And Chemical Properties Analysis

2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a solid compound . Unfortunately, there is limited information available about its other physical and chemical properties .

Scientific Research Applications

  • Enantiomer Separation and Racemization Barriers

    Vorkapić-Furač et al. (1989) synthesized N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigated their diastereoisomeric complexes. They achieved separation of enantiomers and determined the barriers to racemization (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).

  • Synthesis and Characterization of Pyrrole Derivatives

    Singh, Rawat, and Sahu (2014) synthesized and characterized a pyrrole chalcone derivative, conducting a computational study to assess its properties, including molecular interactions and binding energy (Singh, Rawat, & Sahu, 2014).

  • Synthesis of Metallated Pyrrole Compounds

    Denat, Gaspard-Iloughmane, and Dubac (1992) synthesized new group 14 5-metallated pyrrole-2-carbaldehydes, exploring their regiospecific preparation and potential applications (Denat, Gaspard-Iloughmane, & Dubac, 1992).

  • HPLC Analysis of Amino Acids

    Gatti et al. (2010) used 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids, optimizing the reaction conditions for quantitative analysis (Gatti, Gioia, Leoni, & Andreani, 2010).

  • Catalysis in Polymerization Processes

    Qiao, Ma, and Wang (2011) investigated aluminum and zinc complexes supported by pyrrole-based ligands, particularly focusing on their catalysis in the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).

  • Enantiomer Enrichment Studies

    Vorkapić-Furač et al. (1992) synthesized N-aryl- and N-heteroaryl-2,5-dimethylpyrrole-3-carbaldehydes, studying their diastereomeric association complexes and enriching enantiomers via liquid chromatography (Vorkapić-Furač, Mintas, Kastner, & Mannschreck, 1992).

  • Fluoropyrrole Synthesis

    Surmont et al. (2009) developed a method for synthesizing 3-fluoropyrroles, expanding the potential applications of pyrrole derivatives in various chemical syntheses (Surmont et al., 2009).

Safety and Hazards

Contact with skin, eyes, or inhalation of its vapors may cause irritation and damage . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful intermediate for the synthesis of a number of biologically important molecules . Therefore, it is likely to continue to be an important compound in organic synthesis and medicinal chemistry research .

properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(4-9)6(2)8-5/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDXQPFVZMHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280750
Record name 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

2199-63-5
Record name 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 18512
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2199-63-5
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Record name 2199-63-5
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Record name 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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